Thiocarbamyl nitro blue tetrazolium

描述

Historical Trajectory of Tetrazolium Salt Utilization in Biological Systems

The journey of tetrazolium salts in biological research is a story of chemical discovery meeting biological application. These compounds, initially of interest for their unique chemistry, have become indispensable tools in cellular and molecular biology.

Early Discoveries and Fundamental Principles of Tetrazolium Chemistry

The history of tetrazolium salts is intrinsically linked to the discovery of formazans. In 1875, Friese produced the first formazan (B1609692), a cherry-red compound, by reacting benzene (B151609) diazonium nitrate (B79036) with nitromethane. nih.gov Nearly two decades later, in 1894, von Pechmann and Runge successfully oxidized a formazan to synthesize the first tetrazolium salt. nih.govdergipark.org.tr This reversible oxidation-reduction process is the cornerstone of their utility. dergipark.org.tr The colorless, water-soluble tetrazolium salts act as oxidizing agents, and upon reduction, they are converted into intensely colored, water-insoluble formazans. researchgate.net This transformation serves as a visual marker of reducing systems. dergipark.org.tr The biological application of these compounds was pioneered by Kuhn and Jerchel in 1941, opening the door for their widespread use in biology. dergipark.org.tr

Evolution of Nitro Blue Tetrazolium and its Derivatives for Research Applications

Nitro Blue Tetrazolium (NBT) emerged as a prominent derivative, widely used in histochemical and cytochemical techniques to detect dehydrogenase activity. conicet.gov.ar Its ability to be reduced by the superoxide (B77818) radical, produced by enzymes like NADPH oxidase, results in a dark blue diformazan, making it a key indicator in immunological and cellular function studies. conicet.gov.armdpi.com The NBT reduction assay became a crucial diagnostic tool for conditions like chronic granulomatous disease, where phagocyte function is impaired. wikipedia.orgnih.gov The development of various tetrazolium salts, including NBT and its derivatives, has been driven by the need for reagents with specific properties, such as water-soluble formazans or different redox potentials, to suit a wide array of experimental conditions. nih.gov

The Unique Positioning of Thiocarbamyl Nitro Blue Tetrazolium within the Tetrazolium Family

Within the diverse family of tetrazolium salts, this compound (TC-NBT) holds a distinct position due to its specific structural modifications and resulting reactivity.

Distinguishing Structural Features and Their Theoretical Implications for Reactivity

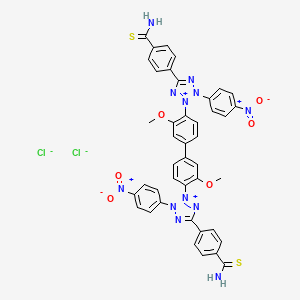

The chemical structure of TC-NBT, formally known as 2,2'-Di(p-nitrophenyl)-5,5'-di(p-thiocarbamylphenyl)-3,3'-(3,3'-dimethoxy-4,4'-biphenylene)ditetrazolium chloride, sets it apart. biosynth.com The key distinguishing feature is the presence of thiocarbamyl groups (-C(=S)NH2) on the phenyl rings. biosynth.comnih.gov Theoretically, the electron-withdrawing nature of the nitro groups and the electron-donating potential of the thiocarbamyl and methoxy (B1213986) groups influence the redox potential of the tetrazolium rings. This intricate electronic interplay is hypothesized to affect the ease of reduction and the spectral properties of the resulting formazan, potentially offering different sensitivity and specificity in various assays compared to other tetrazolium salts.

Foundational Research Contributions of this compound to Biochemical Methodology

TC-NBT has established itself as a valuable chromogenic substrate for detecting enzyme activity. It is particularly useful in assays where its reduction leads to a color change, providing a visual and often quantifiable measure of enzymatic processes. Its application extends to studying enzyme kinetics, screening for enzyme inhibitors, and assessing cellular metabolic activity. Furthermore, TC-NBT has been employed as a stain to identify the localization of sarcoplasmic proteins and other cellular organelles like mitochondria and lysosomes. biosynth.com

Scope and Significance of this compound in Modern Analytical Biochemistry

In contemporary analytical biochemistry, TC-NBT continues to be a relevant tool. It is utilized in various biochemical assays and diagnostic tests to identify enzyme abnormalities or deficiencies. Its role as a chromogenic substrate makes it suitable for colorimetric assays that are fundamental to many research and diagnostic workflows. The compound's utility in functional assays to determine mitochondrial activity further underscores its significance in cellular biology research. biosynth.com

属性

IUPAC Name |

4-[2-[4-[4-[5-(4-carbamothioylphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzenecarbothioamide;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30N12O6S2.2ClH/c1-59-37-23-29(11-21-35(37)51-47-41(27-7-3-25(4-8-27)39(43)61)45-49(51)31-13-17-33(18-14-31)53(55)56)30-12-22-36(38(24-30)60-2)52-48-42(28-9-5-26(6-10-28)40(44)62)46-50(52)32-15-19-34(20-16-32)54(57)58;;/h3-24H,1-2H3,(H2-2,43,44,61,62);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWBTCNQXRKYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)C(=S)N)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=C(C=C8)C(=S)N.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H32Cl2N12O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501340703 | |

| Record name | Thiocarbamyl nitroblue tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

935.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-43-7 | |

| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(5-(4-(aminothioxomethyl)phenyl)-3-(4-nitrophenyl)-, chloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazolium, 2,2'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-3-(4-nitrophenyl)-, chloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocarbamyl nitroblue tetrazolium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501340703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[5-[4-(aminothioxomethyl)phenyl]-2-(p-nitrophenyl)-2H-tetrazolium] dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical Frameworks Governing Thiocarbamyl Nitro Blue Tetrazolium Reactivity and Reduction

Principles of Tetrazolium Salt Reduction in Biological and Chemical Environments

Tetrazolium salts, including Thiocarbamyl nitro blue tetrazolium (TC-NBT), are a class of heterocyclic organic compounds that serve as redox indicators. dtic.mil Their most prominent use is in the detection of dehydrogenases in tissues and the assessment of cell viability. dtic.milconicet.gov.ar The underlying principle of their application is their ability to be reduced to intensely colored, water-insoluble compounds known as formazans. dtic.milresearchgate.net This reduction process is irreversible and does not necessitate anaerobic conditions, distinguishing it from other indicators like methylene (B1212753) blue. dtic.mil

In biological contexts, the reduction is typically mediated by metabolically active cells. conicet.gov.arresearchgate.net Specifically, enzymes such as dehydrogenases and the coenzyme nicotinamide-adenine-dinucleotide (B56045) (NAD(P)H) are responsible for donating electrons that reduce the tetrazolium salt. conicet.gov.ar This bioreduction is widely considered an indicator of cellular respiratory activity and viability. researchgate.netnih.gov The reduction can occur intracellularly, with some tetrazolium salts like MTT readily crossing the plasma membrane, or extracellularly, depending on the specific salt's properties. researchgate.net For example, Nitroblue Tetrazolium (NBT), the parent compound of TC-NBT, is used to detect the oxidative burst in neutrophils, where the enzyme NADPH oxidase produces superoxide (B77818) radicals that reduce the dye to a blue-black formazan (B1609692). nih.govwikipedia.org

Chemically, tetrazolium salts can also be reduced by various agents, such as sodium dithionite (B78146) or through the enzymatic action of diaphorase with NADH. researchgate.net

Electron Acceptor Properties and Redox Potentials Relevant to this compound

Tetrazolium salts function as electron acceptors. dtic.mil In the chain of enzymatic reactions within a cell, they intercept electrons, typically from hydrogen donors, leading to their own reduction. dtic.mil This property allows them to act as indicators for the activity of oxidoreductase enzyme systems. wikipedia.org The reduction of NBT, for instance, is a key component of a diagnostic test for chronic granulomatous disease, a condition characterized by a defect in the phagocyte's ability to produce the reactive oxygen species needed to reduce the dye. wikipedia.org

Stoichiometric Considerations in this compound Reduction Processes

The reduction of a ditetrazolium salt like Nitroblue Tetrazolium (NBT), and by extension its thiocarbamyl derivative, is a multi-electron process. The reduction of NBT can result in two different products: a monoformazan (MF) or a diformazan (DF). researchgate.net The formation of the diformazan involves the reduction of both tetrazolium rings within the molecule.

Mechanisms of Formazan Chromophore Formation from this compound

The conversion of a colorless or pale yellow tetrazolium salt into a deeply colored formazan is the basis of its use as a chromogenic indicator. dtic.mil Formazans are characterized by an intense color, a feature that has made them identifiable to chemists for over a century. The structure of formazans allows for geometrical isomerism and the formation of a stable, chelated hydrogen-bridge structure, which contributes to their properties. The formazan molecule is considered a resonance hybrid of two mesomeric forms.

The reduction of NBT, the parent compound of TC-NBT, involves only one of its two tetrazolium rings when reacting with certain amino acids like folic acid. researchgate.net A proposed mechanism for this reaction involves a nucleophilic attack by a carboxylic oxygen on a nitrogen atom in the tetrazolium ring. researchgate.net This is followed by the breaking of an O-N bond, donation of electrons to the tetrazolium nitrogen, and cleavage of the bond between two nitrogen atoms in the ring, ultimately leading to the formation of the formazan structure. researchgate.net

Stepwise Electron Transfer Pathways Leading to Formazan Generation

The reduction of tetrazolium salts is a stepwise process. The addition of electrons breaks the heterocyclic tetrazolium ring, leading to the linear formazan structure. researchgate.net In biological systems, the electron transfer can be direct or mediated by intermediate carriers. nih.gov

For some tetrazolium salts, an intermediate electron acceptor is required for efficient reduction. conicet.gov.ar However, the reduction of others can occur via a plasma membrane-associated enzymatic system without an external carrier. nih.gov The electron donors can be located in intracellular compartments as well as in the plasma membrane. nih.gov In the case of NBT reduction by superoxide, the pathway involves the direct transfer of an electron from the superoxide radical to the tetrazolium ring. In other contexts, cellular reductases and dehydrogenases provide the electrons, often from NADH or NADPH, to facilitate the ring-opening and formazan generation. conicet.gov.arresearchgate.net

Influence of Environmental Factors on Formazan Microcrystallization

The product of tetrazolium salt reduction, formazan, is typically a water-insoluble crystalline substance. dtic.mil The formation and characteristics of these microcrystals can be influenced by several environmental factors.

pH: The pH of the reaction environment can affect the yield of formazan. For the reduction of NBT by folic acid, a pH of 6 resulted in a 25% higher yield of formazan compared to reactions carried out at pH 7, 8, or 9. researchgate.net

Solvents: Due to the insolubility of the formazan product in aqueous solutions, organic solvents are required to dissolve it for quantitative spectrophotometric analysis. researchgate.net A common method involves using dimethyl sulfoxide (B87167) (DMSO) to solubilize the formazan crystals. researchgate.netnih.gov Another technique uses a mixture of potassium hydroxide (B78521) and DMSO, which enhances the sensitivity of the assay. nih.gov This solubilization step is critical for assays that rely on measuring the absorbance of the colored product. researchgate.net

Cellular Environment: In living cells, formazan is often deposited as intracellular granules or extracellular, needle-like crystals. researchgate.net The process can involve endocytosis of the tetrazolium salt, reduction within the endosomal/lysosomal compartment, and subsequent exocytosis of the formazan crystals. researchgate.net

Interaction Dynamics of this compound with Biological Electron Donors

This compound, like its parent NBT, is reduced by a variety of biological electron donors, which forms the basis of its utility in histochemistry and cell biology. dtic.milwikipedia.org The primary electron donors in biological systems are enzymes and reducing cofactors generated during metabolic processes.

Dehydrogenases: A major class of enzymes responsible for tetrazolium reduction is dehydrogenases. conicet.gov.ar These enzymes transfer hydrogen (in the form of electrons and protons) from a substrate to the tetrazolium salt. dtic.mil Specifically, membrane-bound NADH dehydrogenases are implicated in this process.

NAD(P)H: The reduced coenzymes nicotinamide-adenine-dinucleotide (NADH) and nicotinamide-adenine-dinucleotide phosphate (B84403) (NADPH) are key sources of reducing equivalents for tetrazolium reduction. conicet.gov.arresearchgate.net They are produced in large quantities by metabolically active cells.

Superoxide Anions (O₂⁻): NBT is well-known for its reaction with superoxide anions. nih.govresearchgate.net This reaction is central to the NBT test, which measures the "oxidative burst" activity of phagocytic cells like neutrophils. The enzyme NADPH oxidase generates superoxide, which then directly reduces NBT to formazan. nih.govwikipedia.org This interaction is also used to detect reactive oxygen species in plant tissues under stress. researchgate.net

Other Reductants: Other biological molecules can also act as electron donors. For instance, cysteine has been shown to reduce tetrazolium salts in vitro. dtic.mil

The interaction site can be intracellular or at the cell surface. researchgate.netnih.gov Some tetrazolium salts are cell-impermeable and their reduction relies on plasma membrane-associated electron transport systems, while others can enter the cell and be reduced by intracellular components. conicet.gov.arnih.gov

Enzymatic Reduction Pathways of this compound (e.g., Dehydrogenases, NADPH Oxidase)

The enzymatic reduction of TC-NBT is a key mechanism underlying its use as an indicator of cellular respiratory and metabolic activity. Several enzymes, most notably dehydrogenases and NADPH oxidase, can facilitate the transfer of electrons to TC-NBT, resulting in its conversion to an insoluble formazan. vwr.comnih.gov

Dehydrogenases:

Dehydrogenases are a class of enzymes that catalyze the removal of hydrogen atoms from a substrate, often transferring electrons to an acceptor molecule. In the context of TC-NBT, various dehydrogenases can utilize NADH or NADPH as electron donors to reduce the tetrazolium salt. nih.gov This process is often employed in histochemical staining to localize dehydrogenase activity within tissues. The reduction of NBT, and by extension TC-NBT, by dehydrogenases is a well-established principle in biochemical assays. sigmaaldrich.com The reaction is driven by the transfer of electrons from the reduced coenzyme (NADH or NADPH) to TC-NBT, which acts as an artificial electron acceptor. This results in the formation of a highly colored and insoluble formazan deposit at the site of enzymatic activity.

NADPH Oxidase:

The NADPH oxidase complex, predominantly found in phagocytic cells like neutrophils, is a major contributor to the reduction of NBT and its derivatives. nih.govnih.gov This enzyme complex plays a crucial role in the innate immune response by generating superoxide anions (O₂⁻) to kill invading pathogens. nih.govwikipedia.org The reduction of TC-NBT in this context is often used as a measure of the respiratory burst activity of phagocytes.

Upon activation, NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen, producing superoxide. nih.gov This superoxide anion can then directly reduce TC-NBT to its formazan. The activity of NADPH oxidase and the subsequent reduction of NBT are critical indicators of phagocyte function and are used in diagnostic tests for conditions like chronic granulomatous disease, where this enzymatic activity is impaired. wikipedia.org Studies have shown a direct correlation between NADPH oxidase activity and the reduction of NBT in neutrophils. nih.gov

The enzymatic reduction of NBT can be influenced by various factors. For instance, in isolated rat cardiac myocytes, both NADPH- and NADH-linked pathways for NBT reduction were observed. nih.gov The NADPH-linked reaction was primarily cytosolic, while the NADH-linked reaction was associated with an intracellular membrane enzyme system. nih.gov

Table 1: Enzymatic Reduction of Tetrazolium Salts

| Enzyme/System | Electron Donor | Product | Cellular Location/Context |

| Dehydrogenases | NADH, NADPH | Formazan | Cytosol, Mitochondria |

| NADPH Oxidase | NADPH | Superoxide (O₂⁻), subsequently Formazan | Plasma membrane of phagocytic cells |

| NADPH:nitroblue tetrazolium reductase | NADPH | Formazan | Plasma membrane of neutrophils |

This table summarizes the key enzymatic pathways involved in the reduction of tetrazolium salts like this compound.

Non-Enzymatic Reduction Mechanisms Involving Cellular Reductants (e.g., Superoxide Anion)

Beyond direct enzymatic catalysis, TC-NBT can be reduced by non-enzymatic mechanisms involving cellular reductants, with the superoxide anion being a primary example. wisdomlib.org

Superoxide Anion (O₂⁻):

The superoxide anion is a reactive oxygen species (ROS) produced as a byproduct of various cellular processes, including mitochondrial respiration and the activity of certain enzymes like xanthine (B1682287) oxidase. It is a potent reducing agent capable of directly donating an electron to TC-NBT, leading to the formation of the formazan precipitate. nih.gov

The reaction between superoxide and NBT is a well-documented phenomenon. nih.govresearchgate.net The reduction of NBT is often used as a method to detect and quantify superoxide production in biological systems. researchgate.net Research has confirmed that the reduction of NBT in phagocytizing polymorphonuclear leukocytes is dependent on the generation of superoxide by an oxygen-dependent oxidase. nih.gov The inhibition of NBT reduction by superoxide dismutase (SOD), an enzyme that scavenges superoxide, further supports the role of this radical in the reduction process. nih.gov

It's important to note that while superoxide is a key non-enzymatic reductant, other cellular components could potentially contribute to the reduction of TC-NBT, although the direct reduction by superoxide is considered a major pathway. The process of NBT reduction by superoxide involves a sequence of redox steps leading to the formation of monoformazan and diformazan. researchgate.net The reliability of using NBT reduction as a specific probe for superoxide has been a topic of study, with considerations for potential interferences from other reducing agents. rsc.org

Table 2: Key Cellular Reductants in Non-Enzymatic TC-NBT Reduction

| Reductant | Source | Role in TC-NBT Reduction |

| Superoxide Anion (O₂⁻) | Mitochondrial respiration, NADPH oxidase, Xanthine oxidase | Direct reduction of TC-NBT to formazan |

This table highlights the primary non-enzymatic cellular reductant involved in the reduction of this compound.

Methodological Paradigms Employing Thiocarbamyl Nitro Blue Tetrazolium in Research

Spectrophotometric and Colorimetric Assay Design Principles for Thiocarbamyl Nitro Blue Tetrazolium

The reduction of tetrazolium salts like TC-NBT to a colored formazan (B1609692) is the cornerstone of many spectrophotometric and colorimetric assays. These assays are designed to measure the reductive capacity of cells or the activity of specific enzymes. nih.govwikipedia.org

The formazan precipitate resulting from the reduction of TC-NBT is typically a dark-blue or purple, water-insoluble compound. researchgate.netfrontiersin.org To quantify this product, it is first solubilized using a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of potassium hydroxide (B78521) and DMSO. nih.govresearchgate.net The amount of formazan is then determined by measuring the absorbance of the resulting solution with a spectrophotometer or a microplate reader. nih.govresearchgate.net

The wavelength at which the maximum absorbance (λmax) of the formazan product is measured can vary depending on the specific formazan and the solvent used. For NBT-derived formazan, absorbance is often measured at wavelengths ranging from 550 nm to 620 nm. nih.govresearchgate.net For instance, one modified colorimetric NBT assay measures absorbance at 620 nm after dissolving the formazan particles. nih.gov Another study assessing superoxide (B77818) production measured the absorbance of the dissolved formazan at 570 nm. researchgate.net The choice of wavelength is critical to ensure maximum sensitivity and to avoid interference from other components in the sample.

The relationship between the amount of formazan produced and the measured absorbance is linear within a certain range, allowing for the quantification of the reductive activity being assayed. This principle is applied in various assays, including those measuring the activity of dehydrogenases and the production of superoxide anions. nih.govnih.gov

Table 1: Absorbance Maxima for NBT-derived Formazan in Different Studies

| Assay Type | Wavelength (nm) | Reference |

|---|---|---|

| Superoxide Anion Production | 620 | nih.gov |

| Superoxide Production | 570 | researchgate.net |

| Macrophage NBT Reduction | 550 | researchgate.net |

| Reduction by Folic Acid | 550 | researchgate.net |

Kinetic assays have been developed to monitor the reduction of NBT in real-time. This approach allows for the measurement of the rate of formazan production, providing dynamic information about the enzymatic reaction or cellular process being studied. nih.gov These assays are often performed in microtiter plates, and the change in color is monitored over time using a kinetic enzyme immunoassay (EIA) reader. nih.gov

For example, a kinetic colorimetric assay for NBT reduction measures the change in absorbance at 490 nm over a period of 25 minutes, with the results expressed as the rate of change in optical density per minute (mOD/min). nih.gov This method has been used to quantify neutrophil activity and has been shown to be simpler than many alternative quantitative NBT assays. nih.gov The development of such kinetic assays is valuable for high-throughput screening and for studying the dynamics of cellular redox processes. nih.govsartorius.com

Application of this compound in Cellular Redox State Assessment Methodologies

Dehydrogenases are enzymes that play a critical role in cellular metabolism by catalyzing the transfer of hydride ions (H-) from a substrate to an acceptor molecule, such as NAD+ or NADP+. The resulting NADH or NADPH can then reduce tetrazolium salts like TC-NBT, leading to the formation of a colored formazan. nih.gov The intensity of the color produced is proportional to the activity of the dehydrogenase.

This principle is used to develop colorimetric assays for quantifying the activity of various dehydrogenases, such as 6-phosphogluconate dehydrogenase. nih.gov In these assays, TC-NBT, in the presence of an intermediate electron carrier like phenazine (B1670421) methosulfate (PMS), reacts with the NADPH produced by the dehydrogenase to form the insoluble formazan. nih.gov This method has been successfully used to screen for dehydrogenase variants with improved activity and stability. nih.gov The lactate (B86563) dehydrogenase-nitro blue tetrazolium (LDH-nitro BT) method has also been employed to detect myocardial infarction by assessing changes in LDH activity in heart tissue. nih.gov

TC-NBT staining is a widely used method to assess the intracellular reductive capacity of cells, which is largely dependent on the production of superoxide anions (O2•−) by enzymes like NADPH oxidase. nih.govwikipedia.org When TC-NBT enters a cell, it is reduced by these superoxide ions to form a visible, dark-purple or blue formazan precipitate. frontiersin.orgnih.gov

This staining technique allows for the visualization and quantification of intracellular ROS production under a bright-field microscope. nih.govnih.gov The intensity of the staining provides a measure of the cell's ability to produce reducing equivalents. This method has been used to evaluate the developmental ability of oocytes and embryos by assessing their intracellular ROS levels. nih.gov It is considered an effective alternative to fluorescence-based methods for detecting intracellular ROS. nih.gov

The NBT reduction test is a classic assay for assessing the function of phagocytic cells, such as neutrophils and monocytes. nih.govnih.gov In this test, the ability of these cells to produce superoxide during the respiratory burst is measured by their capacity to reduce NBT. A modified spectrophotometric NBT test has been developed for the quantitative evaluation of monocyte and granulocyte stimulation. nih.gov

Integration of this compound in Enzymatic Reaction Monitoring

TC-NBT is a versatile substrate for monitoring a variety of enzymatic reactions that involve the production of reducing agents. Its ability to accept electrons from different sources makes it a useful indicator in assays for several types of enzymes.

The most prominent application of TC-NBT in enzymatic reaction monitoring is in the assay of oxidoreductases. wikipedia.org This class of enzymes, which includes dehydrogenases and oxidases, catalyzes redox reactions. For instance, the activity of NADPH oxidase in phagocytes is commonly assayed using the NBT reduction test. wikipedia.org

Furthermore, TC-NBT can be used in coupled enzyme assays. In such systems, the product of one enzymatic reaction serves as the substrate for a second enzyme, which in turn reduces TC-NBT. This allows for the indirect measurement of the activity of the first enzyme. The NBT/BCIP (5-bromo-4-chloro-3-indolyl phosphate) reaction is a common example used in immunohistochemistry, where alkaline phosphatase is conjugated to an antibody. The enzyme dephosphorylates BCIP, and the resulting product reduces NBT to a colored precipitate, indicating the location of the antibody-bound target. wikipedia.org

Coupling this compound to NAD(P)H-Dependent Enzyme Systems

This compound (TC-NBT) serves as a crucial electron acceptor in histochemical and biochemical assays designed to detect the activity of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP) dependent dehydrogenases. These enzymes catalyze the transfer of hydrogen from a substrate to NAD(P)+, resulting in the formation of reduced NAD(P)H. The fundamental principle of the assay involves the subsequent transfer of these reducing equivalents from NAD(P)H to TC-NBT.

This transfer is not direct but is typically mediated by an intermediate electron carrier, such as a diaphorase or phenazine methosulfate (PMS). The NAD(P)H produced by the primary dehydrogenase reduces the intermediate carrier, which in turn reduces the TC-NBT. Upon accepting electrons, the soluble, lightly colored TC-NBT is transformed into an intensely colored, insoluble formazan precipitate. stainsfile.com The rate and amount of formazan production are proportional to the activity of the NAD(P)H-dependent enzyme system, allowing for both qualitative localization and quantitative assessment of enzyme activity. This reaction cascade is central to studying metabolic pathways where such dehydrogenases are key players.

Use of this compound in Substrate-Specific Enzyme Assays

The reduction of TC-NBT is widely applied in assays to measure the activity of specific enzymes by providing a particular substrate. When the enzyme of interest metabolizes the supplied substrate, the resulting electrons are shuttled to TC-NBT, producing a detectable formazan. This allows researchers to pinpoint and quantify the activity of a single type of enzyme.

One of the classic applications is in the detection of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain. In the SDH assay, succinate is provided as the substrate. SDH oxidizes succinate to fumarate, and the electrons are transferred, often via PMS, to TC-NBT, resulting in a colored precipitate at the site of enzyme activity. nih.gov This method has been instrumental in studies of mitochondrial function and muscle physiology. For instance, a study on muscular ischemia used a nitroblue tetrazolium (NBT) test to quantify succinate-dehydrogenase deficit, demonstrating that the time required for staining increased with the duration of ischemia. nih.gov

Another significant application is in coupled enzymatic assays for detecting alkaline phosphatase (AP), particularly in immunoblotting and immunohistochemistry. deltamicroscopies.compromega.com In this system, AP dephosphorylates a substrate like 5-bromo-4-chloro-3-indolyl phosphate (BCIP). The product of this reaction then reduces NBT or its derivatives like TC-NBT to an insoluble dark blue formazan. promega.compubcompare.ai This creates a highly sensitive detection system for the presence and location of AP-conjugated antibodies.

Table 1: Examples of Substrate-Specific Enzyme Assays Using Tetrazolium Salts

| Enzyme | Substrate | Electron Mediator (Typical) | Application |

| Succinate Dehydrogenase (SDH) | Succinate | Phenazine Methosulfate (PMS) | Histochemistry of mitochondrial activity, muscle pathology. nih.gov |

| Alkaline Phosphatase (AP) | BCIP (5-bromo-4-chloro-3-indolyl phosphate) | Product of BCIP oxidation | Immunohistochemistry, Western Blotting. deltamicroscopies.compromega.com |

| NADPH Dehydrogenase | NADPH | Endogenous Diaphorases | Localization of reductive potential in cells and tissues. |

| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | Phenazine Methosulfate (PMS) | Diagnosis of G6PD deficiency, metabolic studies. |

Microscopic and Imaging Techniques Enhanced by this compound

Visualization of Cellular Metabolic Activity through Formazan Deposition

The deposition of insoluble formazan crystals at the site of TC-NBT reduction provides a powerful tool for visualizing metabolic activity at the cellular and subcellular levels. nih.gov Because the reduction of TC-NBT is linked to specific enzymatic reactions, the resulting precipitate acts as a permanent, visible record of where that metabolic process is occurring. The intensity of the color can also provide a semi-quantitative measure of the metabolic rate; cells with higher enzymatic activity will produce more formazan and appear more intensely stained. pubcompare.ai

This technique is particularly valuable for exploring the metabolic state of cells within complex tissues. nih.gov For example, it can reveal metabolic heterogeneity, highlighting cells with different metabolic functions or responses to stimuli. Researchers have used NBT reduction to visualize and understand metabolic network dynamics in human platelets and red blood cells, providing new insights into cellular metabolism that were not previously apparent from other forms of data analysis. nih.gov The ability to directly see the end-product of a metabolic pathway within the cellular architecture is a key advantage of using TC-NBT for microscopic analysis. nih.gov

Spatial Localization of Reductive Processes Using this compound Histochemistry

TC-NBT histochemistry is a fundamental technique for mapping the spatial distribution of reductive processes within tissues. nih.gov By staining tissue sections with a solution containing TC-NBT and the appropriate substrates, researchers can identify the specific cells or regions that possess high reductive potential, which is often indicative of high metabolic activity or specific enzymatic functions. stainsfile.comnih.gov

This method has proven invaluable in pathology and experimental research. For instance, in studies of muscle ischemia, NBT histochemistry was used to distinguish between reversible and irreversible ischemic damage. nih.gov Healthy muscle tissue, with active dehydrogenase enzymes, rapidly reduces NBT to formazan. In contrast, ischemic tissue shows a delayed and weaker reaction, with the staining time directly correlating to the severity of the injury. nih.gov Similarly, in diagnosing mitochondrial diseases, a novel assay using NBT can detect and quantify cytochrome c oxidase (COX) deficiency on a cell-by-cell basis, revealing patterns of mosaicism in tissues. nih.gov The NBTx assay exploits the competition between COX and NBT for electrons, where COX-deficient cells show strong formazan deposition. nih.gov This allows for the precise localization of affected cells, which is critical for understanding the progression of mitochondrial dysfunction. nih.govnih.gov

Table 2: Research Findings on Spatial Localization Using NBT Histochemistry

| Study Focus | Tissue | Key Finding | Significance | Reference |

| Muscular Ischemia | Rat Hindlimb Muscle | NBT staining time correlated with the duration of ischemia. Reversible ischemia showed staining times of 2-6 minutes, while irreversible ischemia was >9 minutes. | Provides a practical method to quantify the degree of ischemic injury and predict tissue viability before major histological changes are apparent. | nih.gov |

| Mitochondrial Disease Diagnosis | Human and Mouse Tissues | COX-deficient cells are specifically stained blue due to formazan deposition in an NBTx assay, allowing for precise quantification of deficiency. | Offers a highly sensitive method to map the extent of COX deficiency at the cellular level, aiding in the study and diagnosis of mitochondrial diseases. | nih.gov |

| Neonatal Infection Screening | Newborn Infant Neutrophils | The NBT reduction test showed elevated formazan production in infected infants, but a wide range in normal neonates limited its diagnostic utility. | Demonstrates the application of NBT reduction to assess neutrophil oxidative activity, though with limitations in specific clinical contexts. | nih.gov |

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| TC-NBT | (2,2'-Di[p-nitrophenyl]-5,5'-di[p-thiocarbamylphenyl] -3,3'-[3,3'-dimethoxy-4,4'-biphenylene]ditetrazolium chloride) fishersci.com |

| NBT | Nitro blue tetrazolium |

| NAD | Nicotinamide adenine dinucleotide |

| NADP | Nicotinamide adenine dinucleotide phosphate |

| NADPH | Reduced nicotinamide adenine dinucleotide phosphate |

| PMS | Phenazine methosulfate |

| BCIP | 5-bromo-4-chloro-3-indolyl phosphate |

| SDH | Succinate Dehydrogenase |

| AP | Alkaline Phosphatase |

| COX | Cytochrome c oxidase |

Advanced Mechanistic Investigations into Thiocarbamyl Nitro Blue Tetrazolium Interactions

Identification of Key Biological Reductants Driving Thiocarbamyl Nitro Blue Tetrazolium Transformation

The reduction of tetrazolium salts like TC-NBT to formazan (B1609692) is not a spontaneous event within a cell but is driven by specific biological reductants. The primary sources of electrons for this transformation are cellular dehydrogenases and their associated coenzymes, as well as superoxide (B77818) radicals. nih.govmdpi.com The process is a hallmark of metabolically active cells, where the flux of reducing equivalents through various metabolic pathways can be harnessed. nih.gov

The mitochondrial electron transport chain (ETC) is a major site of tetrazolium salt reduction. While direct studies on TC-NBT are limited, extensive research on the closely related NBT provides a strong model for its behavior.

Succinate (B1194679) Dehydrogenase (Complex II): Studies have shown that NBT is readily reduced during the oxidation of succinate. nih.gov The reduction is sensitive to inhibitors of succinate dehydrogenase, such as malonate, indicating that this enzyme complex is a primary site for donating electrons to the tetrazolium salt. nih.gov This suggests that TC-NBT reduction can serve as a specific indicator of Complex II activity.

NAD-dependent Substrates (Complex I): The oxidation of NAD-dependent substrates also contributes to tetrazolium reduction, although some studies suggest NBT is more readily reduced by succinate oxidation. nih.gov The flow of electrons from NADH through Complex I provides another source for the reduction of tetrazolium salts.

The reduction of TC-NBT within mitochondria is a critical component of assays aimed at assessing mitochondrial function and metabolic activity. The formation of the insoluble formazan precipitate at the site of these enzyme complexes allows for the cytochemical localization of dehydrogenase activity. nih.gov

NADPH Oxidase: In phagocytic cells like neutrophils, a key enzyme responsible for tetrazolium reduction is NADPH oxidase. mdpi.com During a process known as the oxidative burst, this enzyme generates superoxide anions (O₂⁻) to kill pathogens. These superoxide radicals are potent reducing agents that can directly reduce TC-NBT to its formazan. nih.govresearchgate.net This specific reaction forms the basis of the NBT test used to diagnose chronic granulomatous disease, a condition characterized by a deficient NADPH oxidase. mdpi.comnih.gov

Other Dehydrogenases: Various NAD(P)H-dependent dehydrogenases in the cytosol can contribute to TC-NBT reduction. nih.gov Spectroscopic studies on rat cardiac myocytes have identified both NADPH- and NADH-linked pathways for NBT reduction that appear to involve cytosolic components. nih.gov This reduction is often sensitive to inhibitors like dicoumarol, suggesting the involvement of diaphorases or other quinone-dependent reductases. nih.gov

Influence of Cellular Compartmentalization on this compound Assay Outcomes

The location of TC-NBT reduction is critically dependent on both the permeability of cellular membranes to the dye and the distribution of reductants within different compartments.

The ability of TC-NBT to enter a cell and its various organelles dictates where it can be reduced.

Plasma Membrane: Studies on NBT indicate that the membrane of viable leukocytes is relatively impermeable to the free tetrazolium cation. nih.gov Entry into viable cells is often limited and may be facilitated by complexing with serum factors or through endocytosis. nih.gov In contrast, non-viable cells with compromised membranes show much greater uptake. nih.gov

Intracellular Membranes: For TC-NBT to be reduced by mitochondrial enzymes, it must cross both the outer and inner mitochondrial membranes. The precise mechanisms for this transport are not fully elucidated but are a prerequisite for its use as a probe of mitochondrial function. Permeabilization of the plasma membrane with detergents like digitonin (B1670571) can significantly increase the reduction of tetrazolium salts by intracellular enzyme systems by removing the initial barrier to entry. nih.gov

Once inside the cell, TC-NBT does not distribute uniformly. Its subsequent reduction to a water-insoluble formazan results in the formation of distinct precipitates. biotium.com

Formazan Localization: The resulting formazan is a lipophilic molecule. nih.gov This property causes it to accumulate in lipid-rich structures, such as at the sites of mitochondrial membranes or within lipid droplets. nih.govnih.gov This localization can be visualized microscopically to pinpoint sites of high reductive activity.

Reactivity Profile: The reactivity of TC-NBT is highest in compartments with a high concentration of potent reductants. In healthy, respiring cells, this is predominantly within the mitochondria. nih.govnih.gov In activated phagocytes, the highest reactivity shifts to the phagosome where NADPH oxidase is active. mdpi.com The observed outcome of a TC-NBT assay is therefore a direct reflection of the spatial distribution of these reductive "hotspots."

Molecular Modeling and Computational Approaches to this compound Reactivity (based on general tetrazolium chemistry)

Molecular modeling and computational chemistry provide insights into the fundamental properties of tetrazolium salts that govern their reactivity. These approaches, while often applied to general tetrazolium chemistry, are applicable to understanding TC-NBT. acs.org

The reduction of a tetrazolium salt to a formazan is an electrochemical process. The ease with which a specific tetrazolium salt accepts electrons is determined by its reduction potential. Computational methods, such as those based on Density Functional Theory (DFT), can calculate these potentials. These calculations help in designing novel tetrazolium salts with reduction potentials tuned for specific biological environments, such as the relatively reducing environment of cancer cells. acs.org

Modeling can also predict the structural changes that occur upon reduction. The planar, cationic tetrazolium ring is converted into the more complex, non-planar structure of the formazan. This transformation is accompanied by a dramatic change in electronic properties, leading to the intense color of the formazan product. Computational studies can model the absorption spectra of formazans, correlating their structure with their observed color. acs.org Furthermore, these models can investigate how substituents on the phenyl rings of the tetrazolium core, such as the thiocarbamyl and nitro groups in TC-NBT, influence the reduction potential and the properties of the resulting formazan.

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | TC-NBT |

| Nitro blue tetrazolium | NBT |

| Formazan | - |

| Succinate | - |

| Malonate | - |

| Nicotinamide (B372718) adenine (B156593) dinucleotide (reduced form) | NADH |

| Nicotinamide adenine dinucleotide phosphate (B84403) (reduced form) | NADPH |

| Superoxide | O₂⁻ |

| Dicoumarol | - |

Prediction of Electron Transfer Efficiencies in this compound Reduction

The reduction of this compound (TC-NBT) to its corresponding formazan is a process fundamentally governed by electron transfer. Advanced computational methods, particularly those rooted in Density Functional Theory (DFT), provide a powerful lens through which to investigate the kinetics and thermodynamics of this transformation. These theoretical approaches allow for the prediction of electron transfer efficiencies by calculating key parameters that describe the reaction landscape.

At the core of these investigations is the application of Marcus Theory, which provides a framework for understanding the rates of electron transfer reactions. The rate constant for electron transfer is dependent on the Gibbs free energy of reaction (ΔG°) and the reorganization energy (λ). DFT calculations are employed to determine these values. The Gibbs free energy of the reduction of oxygen-containing species, for instance, has been shown to be influenced by the dielectric constant of the surrounding medium, a factor that can be modeled in computational environments. nih.gov

The reorganization energy, a critical component, is composed of both inner-sphere and outer-sphere contributions. The inner-sphere reorganization energy relates to the structural changes within the TC-NBT molecule itself upon accepting an electron. The outer-sphere component pertains to the rearrangement of the surrounding solvent molecules in response to the change in the charge distribution of the reacting species. Methods such as the four-point method can be utilized within a DFT framework to calculate the inner-sphere reorganization energies. nih.gov

The efficiency of electron transfer can be further elucidated by examining the electronic structure of the TC-NBT molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The LUMO of the tetrazolium salt represents the orbital to which the electron is transferred during reduction. A lower LUMO energy generally corresponds to a greater ease of reduction and, consequently, a higher electron transfer efficiency. Quantum chemical calculations can provide precise values for these orbital energies.

Illustrative data from DFT calculations on a model system analogous to TC-NBT reduction are presented in the table below. These values are hypothetical and serve to demonstrate the typical outputs of such computational studies.

| Parameter | Calculated Value (Hypothetical) | Significance |

| Gibbs Free Energy of Reaction (ΔG°) | -2.5 eV | A negative value indicates a thermodynamically favorable reaction. |

| Inner-Sphere Reorganization Energy (λi) | 0.8 eV | Energy required to change the geometry of the molecule upon reduction. |

| Outer-Sphere Reorganization Energy (λo) | 1.2 eV | Energy required to reorganize the solvent shell around the molecule. |

| Total Reorganization Energy (λ) | 2.0 eV | The sum of inner- and outer-sphere reorganization energies. |

| LUMO Energy of TC-NBT | -3.4 eV | Indicates the propensity of the molecule to accept an electron. |

| Electron Transfer Rate Constant (k_et) | 2.8 x 10^8 s^-1 | Predicted rate of the electron transfer reaction under specific conditions. |

This table presents hypothetical data for illustrative purposes, based on typical results from DFT calculations and Marcus Theory analysis of electron transfer reactions.

Simulation of Formazan Aggregation and Optical Properties

Upon reduction, TC-NBT is converted into a deeply colored formazan derivative. In aqueous environments, these formazan molecules exhibit a strong tendency to aggregate, forming supramolecular structures that significantly influence the optical properties of the system. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the spontaneous aggregation of small molecules like formazans. echemi.com

MD simulations can model the behavior of numerous formazan molecules in a simulated aqueous environment over time. These simulations provide detailed insights into the dynamics of aggregate formation, the size and morphology of the resulting clusters, and the intermolecular forces driving the aggregation process. echemi.com For thiocarbamyl-formazan, non-covalent interactions such as π-π stacking between the aromatic rings and hydrogen bonding involving the thiocarbamyl and nitro groups are expected to be significant drivers of aggregation. The lipophilic nature of the formazan molecule also contributes to its aggregation in aqueous media as a strategy to minimize contact with water molecules. scbt.com

To predict these optical properties, a combination of computational techniques can be employed. First, MD simulations are used to generate representative geometries of the formazan aggregates. Then, quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be applied to these aggregate structures to calculate their electronic excited states and simulate their absorption spectra. rsc.org

The simulated spectra can reveal how different arrangements of formazan molecules within an aggregate (e.g., J-aggregates or H-aggregates) lead to distinct optical signatures. For instance, a side-by-side arrangement (H-aggregate) typically results in a blue-shift of the absorption maximum compared to the monomer, while a head-to-tail arrangement (J-aggregate) often leads to a red-shift.

A hypothetical data table summarizing the results of a simulated analysis of thiocarbamyl-formazan aggregation and its optical properties is provided below.

| Property | Monomer (Simulated) | Dimer Aggregate (Simulated) | Trimer Aggregate (Simulated) |

| Aggregation State | No aggregation | Head-to-tail (J-type) | Mixed arrangement |

| Maximum Absorption Wavelength (λ_max) | 540 nm | 565 nm | 558 nm |

| Molar Absorptivity at λ_max | 35,000 M^-1 cm^-1 | 65,000 M^-1 cm^-1 | 90,000 M^-1 cm^-1 |

| Spectral Shift from Monomer | N/A | +25 nm (Red-shift) | +18 nm (Red-shift) |

This table contains illustrative data derived from hypothetical molecular dynamics and TD-DFT simulations to demonstrate the effect of aggregation on the optical properties of a formazan derivative.

Analytical Considerations and Optimization Strategies for Thiocarbamyl Nitro Blue Tetrazolium Based Research

Factors Influencing Linearity, Sensitivity, and Dynamic Range in Thiocarbamyl Nitro Blue Tetrazolium Assays.nih.govnih.gov

The linearity, sensitivity, and dynamic range are critical parameters that define the performance of any quantitative assay, including those employing TC-NBT. Linearity refers to the ability of the assay to produce results that are directly proportional to the concentration of the analyte. Sensitivity is the smallest amount of the analyte that can be reliably detected, while the dynamic range is the concentration range over which the assay is linear.

Several factors can impact these parameters in TC-NBT assays. The quality and affinity of the reagents, such as antibodies in an immunoassay, are of primary importance. nih.gov Higher affinity reagents generally lead to higher sensitivity. nih.gov Additionally, the conditions of the assay, including buffer composition, reagent concentrations, and incubation times, must be carefully optimized to achieve the best performance. nih.gov

Substrate Concentration and Enzyme Activity Dependencies.nih.gov

In enzyme-linked assays utilizing TC-NBT, the concentration of the substrate and the activity of the enzyme are intrinsically linked to the assay's performance. The rate of the enzymatic reaction, which leads to the reduction of TC-NBT to its colored formazan (B1609692) product, is dependent on the concentration of the substrate up to a certain point, after which the enzyme becomes saturated. nih.govmdpi.com

To ensure a linear response, the substrate concentration should ideally be at or above the Michaelis constant (Km) of the enzyme, ensuring that the reaction rate is primarily dependent on the enzyme concentration. mdpi.com However, excessively high substrate concentrations can sometimes lead to substrate inhibition, paradoxically reducing the reaction rate. Therefore, a careful optimization of the substrate concentration is necessary to maximize the dynamic range and sensitivity of the assay.

The following table summarizes the key dependencies in enzyme-driven TC-NBT assays:

| Parameter | Influence on Assay Performance | Optimization Strategy |

| Substrate Concentration | Directly affects the rate of formazan production. Too low, and the assay may not be sensitive enough. Too high, and substrate inhibition can occur, reducing the dynamic range. | Determine the enzyme's Km and use a substrate concentration that ensures the reaction is in the linear range, typically several-fold higher than the Km. |

| Enzyme Activity | The primary determinant of the signal strength. Higher enzyme activity leads to a faster rate of formazan formation and thus higher sensitivity. | Ensure optimal conditions for enzyme function (pH, temperature, co-factors). The amount of enzyme used should be optimized to provide a robust signal without leading to rapid signal saturation. |

Temporal Dynamics of Formazan Accumulation and Signal Saturation.nih.gov

The accumulation of the formazan product in TC-NBT assays is a time-dependent process. nih.gov Initially, the rate of formazan formation is typically linear. However, as the reaction progresses, several factors can lead to a plateauing of the signal, a phenomenon known as signal saturation. This can be due to the depletion of the substrate, the accumulation of inhibitory products, or the physical limitations of detecting the formazan precipitate.

Understanding the temporal dynamics of formazan accumulation is crucial for selecting the appropriate endpoint for the assay. The incubation time should be long enough to generate a sufficient signal for sensitive detection but short enough to remain within the linear phase of the reaction.

Identification and Mitigation of Interfering Substances in this compound Methodologies.nih.govmdpi.com

The accuracy of TC-NBT assays can be compromised by the presence of interfering substances that can either inhibit or enhance the formation of the formazan product, leading to false negative or false positive results, respectively.

Endogenous Cellular Components Affecting Formazan Formation.nih.govmdpi.com

When TC-NBT assays are performed in a cellular context, various endogenous components can interfere with the assay. For instance, cellular reducing agents other than the target enzyme can lead to non-specific reduction of TC-NBT, increasing the background signal. The presence of intracellular lipid droplets has been identified as a factor in the crystallization of formazan. researchgate.net

Theoretical Approaches to Enhancing Specificity and Minimizing Background Signal.nih.govmdpi.com

Several theoretical and practical approaches can be employed to enhance the specificity and minimize the background signal in TC-NBT assays.

One key strategy is the use of high-affinity and highly specific binding reagents, such as monoclonal antibodies, to ensure that the detection system is targeted only to the analyte of interest. nih.gov Another approach involves the optimization of blocking steps to prevent non-specific binding of reagents to the assay surface.

The table below outlines some strategies to minimize interference:

| Source of Interference | Mitigation Strategy |

| Endogenous Reducing Agents | Include scavengers for non-specific reducing agents in the assay buffer. Use specific inhibitors for enzymes that are not the target of the assay but may contribute to background signal. |

| Cross-Reacting Substances | Use highly specific antibodies. Perform pre-adsorption of antibodies against potential cross-reacting molecules. |

| Non-Specific Binding | Optimize blocking buffers and washing steps. Include detergents in the wash buffers to reduce non-specific interactions. |

| Assay Reagent Contamination | Use high-purity reagents. Prepare fresh solutions and filter them before use. |

Strategies for Differential Reduction Pathway Isolation

This compound is reduced by various cellular enzymes and reactive oxygen species (ROS), leading to the formation of a formazan precipitate. Isolating the specific reduction pathway of interest is crucial for accurately interpreting experimental results. Several strategies can be employed to achieve this differentiation:

Use of Specific Inhibitors: To pinpoint the contribution of a particular enzyme or pathway, specific inhibitors can be utilized. For instance, inhibitors of NADPH oxidase can help determine the extent to which this enzyme is responsible for TC-NBT reduction in studies of oxidative stress.

Cell-Free Systems: Employing cell-free systems allows for the investigation of TC-NBT reduction by specific isolated enzymes or subcellular fractions. This approach eliminates the complexity of the cellular environment and provides a more direct assessment of a particular reduction pathway.

Genetic Manipulation: Genetically modifying cells to overexpress or knock down specific enzymes involved in redox reactions can elucidate their role in TC-NBT reduction.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with spectrophotometry can be used to separate and quantify different formazan isomers that may be produced through different reduction pathways. nih.gov

A key consideration is that TC-NBT reduction is not solely dependent on superoxide (B77818) anions; other electron donors such as NADH and NADPH can also contribute to formazan formation. researchgate.net This non-specificity underscores the importance of employing appropriate controls and isolation strategies to ensure that the measured formazan accurately reflects the targeted biological activity. researchgate.net

Optical Clearances and Signal-to-Noise Ratio Optimization in Formazan Detection

The detection of formazan, the colored product of TC-NBT reduction, can be hampered by the optical properties of biological tissues and the presence of background noise. Optimizing optical clearance and the signal-to-noise ratio (SNR) is therefore essential for obtaining clear and quantifiable results.

Optical Clearing Techniques:

Biological tissues scatter light, which can reduce the penetration depth of imaging techniques and obscure the formazan signal. nih.gov Optical clearing agents (OCAs) can be used to reduce scattering by matching the refractive indices of the different tissue components. nih.gov Common OCAs include glycerol, sugars, and polyethylene (B3416737) glycol (PEG). nih.gov The choice of OCA depends on the tissue type and the specific application, with a key consideration being the reversibility of the clearing process for in vivo studies. nih.gov For instance, a combination of PEG-400 and Thiazone has been used to optically clear skin for imaging blood circulation. nih.gov

Signal-to-Noise Ratio (SNR) Optimization:

A high SNR is critical for distinguishing the true formazan signal from background noise. numberanalytics.com Several factors influence the SNR, including instrument settings and experimental conditions. numberanalytics.comizon.com

Instrument Settings: Optimizing parameters such as gain and filtering on the detection instrument can significantly improve the SNR. numberanalytics.com Appropriate wavelength selection for absorbance measurement is also crucial.

Blocking Agents: In techniques like Southwestern assays, using blocking agents such as lipid-free bovine serum albumin (BSA) can reduce non-specific binding and background noise, thereby enhancing the SNR. nih.govnih.gov

Experimental Conditions: Factors like cell density and the choice of solvent for formazan solubilization can critically affect the final measurement. scielo.br For example, dissolving the formazan crystals in dimethyl sulfoxide (B87167) (DMSO) is a common practice, but the timing of the absorbance reading after dissolution is important as the signal can change over time. researchgate.net

| Parameter | Strategy for Optimization | Rationale |

| Tissue Opacity | Application of Optical Clearing Agents (e.g., glycerol, PEG) | Reduces light scattering by matching refractive indices of tissue components, improving signal detection. nih.gov |

| Background Noise | Use of Blocking Agents (e.g., lipid-free BSA) | Minimizes non-specific binding and reduces background signal, enhancing the signal-to-noise ratio. nih.govnih.gov |

| Signal Strength | Optimization of Instrument Settings (e.g., gain, filters) | Maximizes the detection of the specific formazan signal while minimizing electronic and other noise sources. numberanalytics.com |

| Assay Conditions | Control of Cell Density and Solvent Choice | Ensures consistent and maximal formazan formation and solubilization for accurate and reproducible measurements. scielo.br |

Validation and Reproducibility Principles in this compound Research Applications

The credibility of research findings utilizing TC-NBT assays hinges on rigorous validation and the ability to reproduce results. This involves the application of appropriate statistical methods and addressing the challenges of inter-laboratory variability.

Statistical Methodologies for Data Analysis from this compound Assays

Quantitative Assays: For quantitative assays where formazan is solubilized and measured spectrophotometrically, statistical tests such as t-tests and analysis of variance (ANOVA) are commonly used to compare differences between experimental groups. nih.govnih.gov For instance, a study quantifying intestinal ischemic injury used ANOVA to determine significant differences in NBT reduction compared to non-ischemic tissue. nih.gov

Correlation Analysis: Correlation analysis can be employed to assess the relationship between TC-NBT reduction and other parameters. For example, a strong correlation has been demonstrated between NBT reduction, the duration of ischemia, and histological grade in intestinal injury models. nih.gov

Kinetic Analysis: In some applications, the rate of formazan formation is monitored over time. Kinetic analysis of these data can provide insights into the dynamics of the underlying biological process. nih.gov

Data Transformation: For data that does not follow a normal distribution, such as percentage data from cell counting, transformations like arcsine transformation may be necessary before applying parametric statistical tests to ensure the homogeneity of variances. frontiersin.org

It is crucial to move beyond semi-quantitative, observer-dependent methods, such as counting stained cells, towards more objective, quantitative assays to improve accuracy and reduce bias. nih.gov

Inter-Laboratory Variability and Standardization Challenges in this compound Utilization

A significant hurdle in the widespread clinical and research application of TC-NBT assays is the lack of standardization, which leads to inter-laboratory variability. researchgate.net Several factors contribute to this challenge:

Protocol Variations: Differences in protocols, including the source and preparation of reagents, cell isolation methods, incubation times, and the specific variant of the NBT test used, can all lead to disparate results between laboratories. nih.gov

Reagent Quality: The purity and stability of TC-NBT and other reagents can vary between suppliers and even between batches from the same supplier.

Instrumentation: Variations in the performance and calibration of laboratory equipment, such as spectrophotometers, can introduce variability in measurements.

Subjectivity in Interpretation: For qualitative or semi-quantitative assays, subjective interpretation of results, such as the visual assessment of stained cells, is a major source of variability. nih.gov

Comparative Analysis of Thiocarbamyl Nitro Blue Tetrazolium with Other Tetrazolium Probes

Structural and Mechanistic Distinctions between Thiocarbamyl Nitro Blue Tetrazolium and Parent NBT

The fundamental difference between TC-NBT and NBT lies in the substitution at the 5-position of the tetrazole rings. While both are ditetrazolium compounds built upon a 3,3'-dimethoxy-4,4'-biphenylene core, their peripheral phenyl groups are functionally distinct.

Nitro Blue Tetrazolium (NBT): The full chemical name for NBT is 2,2'-bis(4-nitrophenyl)-5,5'-diphenyl-3,3'-(3,3'-dimethoxy-4,4'-diphenylene) ditetrazolium chloride. researchgate.net The key functional groups are the two phenyl rings attached to the C5 positions of the tetrazole moieties.

This compound (TC-NBT): The structure of TC-NBT is 2,2'-Di(p-nitrophenyl)-5,5'-di(p-thiocarbamylphenyl)-3,3'-(3,3'-dimethoxy-4,4'-biphenylene)ditetrazolium chloride. emsdiasum.com In TC-NBT, the C5 phenyl rings are substituted with a thiocarbamyl group (-C(=S)NH₂), creating p-thiocarbamylphenyl moieties. emsdiasum.comnih.gov

This structural alteration is significant. The presence of the thiocarbamyl group, a sulfur-containing functional group, can modify the molecule's electronic properties, lipophilicity, and potential for metal chelation compared to the unsubstituted phenyl group in NBT. These changes directly influence the compound's reactivity and the properties of its resulting formazan (B1609692).

Tetrazolium salts function as electron acceptors, being reduced to intensely colored formazan products. The specific reductants they react with determine their application.

NBT is widely documented as a probe for superoxide (B77818) radicals (O₂⁻). researchgate.netconicet.gov.ar In cellular systems, it is readily reduced by the NADPH oxidase enzyme complex found in phagocytic cells like neutrophils, making it a cornerstone of the NBT test for diagnosing chronic granulomatous disease and assessing neutrophil oxidative burst. wikipedia.orgmdpi.com The reduction can also be facilitated by other electron donors like NADH or NADPH, often requiring an intermediate electron carrier such as phenazine (B1670421) methosulfate (PMS). sigmaaldrich.com

TC-NBT , as a tetrazolium salt, is also reduced by cellular dehydrogenases and other reducing agents. However, the thiocarbamyl group introduces different chemical properties. While direct comparative studies on reactivity towards specific reductants are not extensively detailed in the provided literature, the structural modification implies a potential shift in its reduction potential and specificity. The sulfur atom in the thiocarbamyl group could offer a different interaction profile with biological reductants compared to the simple phenyl ring in NBT. Some formazans are designed to act as metal chelators, and the thiocarbamyl group could confer such properties upon the TC-NBT formazan, a strategy used in designing novel tetrazolium prochelators. nih.gov

A critical factor in the practical application of tetrazolium salts is the solubility of the formazan product.

The reduction of NBT yields a dark-blue, water-insoluble diformazan. researchgate.netconicet.gov.arsigmaaldrich.com This insolubility is a defining characteristic. For quantitative colorimetric assays, this necessitates a separate solubilization step after the reduction reaction. conicet.gov.ar The insoluble formazan crystals must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol, before the absorbance can be measured. conicet.gov.ar This multi-step process can introduce variability and is a significant methodological consideration.

Given its structural similarity to NBT and the absence of water-solubilizing groups like sulfonates, the formazan produced from TC-NBT is also expected to be a water-insoluble precipitate. Therefore, assays employing TC-NBT would similarly require a formazan solubilization step, sharing the same methodological implications as NBT-based assays. researchgate.net The spectroscopic characteristics of the TC-NBT formazan would be analyzed after solubilization, and while it produces a colored product, specific absorption maxima are not detailed in the reviewed sources. It is crucial to avoid metal cations during spectroscopic analysis of formazans, as they can form complexes with different spectral features. conicet.gov.ar

Performance Evaluation of this compound Versus Other Commonly Used Tetrazolium Salts

The utility of a tetrazolium probe is determined by its performance relative to other available options. The primary differentiator among modern tetrazolium salts used in cellular assays is the solubility of their formazan product.

| Tetrazolium Salt | Abbreviation | Formazan Product | Solubility in Culture Medium | Requires Solubilization Step |

|---|---|---|---|---|

| This compound | TC-NBT | Diformazan | Insoluble | Yes |

| Nitro Blue Tetrazolium | NBT | Diformazan | Insoluble | Yes |

| (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | MTT | Formazan | Insoluble | Yes |

| (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) | XTT | Formazan | Soluble | No |

| (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) | WST-1 | Formazan | Soluble | No |

Comparison with MTT: MTT is a classic mono-tetrazolium salt that, like NBT and TC-NBT, is reduced to a water-insoluble violet-blue formazan. conicet.gov.ar Assays using MTT also require the removal of culture medium and a solubilization step, making its protocol analogous to that of TC-NBT. conicet.gov.arnih.gov Therefore, TC-NBT and MTT share the same fundamental procedural workflow in cellular redox assays.

Comparison with XTT and WSTs: A newer generation of tetrazolium salts, including XTT, MTS, and various WSTs (Water Soluble Tetrazolium salts), were designed to overcome the limitations of insoluble formazans. nih.gov These compounds are reduced to highly water-soluble formazan products. nih.gov This key difference eliminates the need for the formazan solubilization step. The color development occurs directly in the cell culture medium, and the absorbance can be read immediately, simplifying the assay, reducing procedural errors, and making it more amenable to high-throughput screening. nih.gov The disadvantage of some of these soluble assays, such as XTT, is the potential instability when mixed with the required intermediate electron acceptor, which can lead to assay drift and poor precision. nih.gov

The choice to use TC-NBT would depend on the specific research question and context.

Relative Advantages:

Histochemistry: Like NBT, the formation of an insoluble, colored precipitate makes TC-NBT suitable for histochemical applications where the goal is to visualize the location of redox activity within tissues or on blotting membranes. sigmaaldrich.com The insoluble dye remains at the site of the enzymatic reaction.

Potential for Unique Reactivity: The thiocarbamyl group may confer unique properties, such as a different reduction potential or the ability of its formazan to chelate specific metals, which could be advantageous in assays designed to probe specific cellular pathways or ion availability. nih.gov

Limitations:

Insoluble Formazan: For quantitative cell viability or cytotoxicity assays in microplates, the formation of an insoluble formazan is a significant limitation compared to probes like XTT or WSTs. The required solubilization step adds time, complexity, and potential for error to the protocol. conicet.gov.arnih.gov

Non-Specific Reduction: Like its parent NBT, TC-NBT is susceptible to non-specific reduction by various components within a biological sample, not just the target enzyme or analyte. researchgate.net For instance, reductases present in seminal plasma can reduce NBT, leading to false-positive results. researchgate.net This lack of specificity is a major drawback.

Interference: The NBT test is known to be influenced by anticoagulants like heparin, which can form particles with the tetrazolium salt and be ingested by cells, affecting the results. nih.gov It is plausible that TC-NBT could be susceptible to similar interferences.

Rational Selection Criteria for Tetrazolium Derivatives in Experimental Design

The rational selection of a tetrazolium probe is crucial for obtaining reliable and relevant experimental data. The choice should be guided by several key criteria:

Assay Endpoint and Format:

Quantitative Assays (Microplate): For high-throughput screening of cell viability or cytotoxicity, water-soluble formazan producers (XTT, WSTs, MTS) are generally superior. nih.gov They allow for a simple, homogeneous "add-and-read" protocol, minimizing steps and improving precision.

Qualitative/Histochemical Assays: For visualizing redox activity in tissues (histochemistry) or on membranes (immunoblotting), insoluble formazan producers (NBT, TC-NBT, MTT) are required. conicet.gov.arsigmaaldrich.com The precipitate marks the location of the activity.

Solubility of the Formazan Product: This is the most critical selection criterion for cell-based assays. The decision between an insoluble (TC-NBT, NBT, MTT) and a soluble (XTT, WSTs) formazan dictates the entire experimental workflow. conicet.gov.arnih.gov

Reducibility and Sensitivity: Tetrazolium salts vary in their redox potential, which determines how easily they are reduced. sigmaaldrich.com A probe with a higher redox potential may be more sensitive but also more prone to non-specific reduction. The choice should align with the activity level of the redox system being measured. nih.gov

Lipophilicity and Cellular Localization: The lipophilicity of the tetrazolium salt can influence its ability to cross cell membranes and its localization within the cell (e.g., mitochondrial vs. cytoplasmic reduction). nih.govnih.gov This should be considered if the goal is to probe the activity of a specific subcellular compartment.

Specificity and Potential for Interference: The researcher must consider the composition of the sample. If the sample contains high levels of non-target reductants or interfering substances, a more specific probe or sample purification may be necessary. researchgate.net The known limitations of NBT regarding non-specific reduction should be assumed for TC-NBT unless proven otherwise. researchgate.net

Suitability of this compound for In Situ Versus Cell-Free Systems

The physical properties of the formazan produced by a tetrazolium salt are a primary determinant of its suitability for either in situ (within a whole cell or tissue) or cell-free (biochemical) assay systems.

In Situ Systems: TC-NBT and the closely related NBT are exceptionally well-suited for in situ applications. The core principle of the in situ NBT assay is that the probe enters the target cells and, upon reduction by intracellular superoxide, forms formazan precipitates that are insoluble in water. frontiersin.org This insoluble, dark purple/blue product remains at the site of reduction, allowing for the precise microscopic visualization and localization of reactive oxygen species (ROS) production or specific enzyme activity within cells and tissues. frontiersin.orgwikipedia.org

This characteristic has led to its widespread use in:

Histochemistry and Cytochemistry: Detecting endogenous phosphatase activity in tissue sections and identifying the localization of specific proteins. biosynth.comthermofisher.com

Cell Biology: Assessing intracellular ROS in various cell types, including oocytes, cumulus cells, and embryos, where the formation of dark blue spots can be quantified. frontiersin.org It is also used to detect superoxide production in phagocytic cells like neutrophils. researchgate.netnih.gov

Plant Biology: Visualizing superoxide accumulation in plant tissues, such as leaves under stress, where blue precipitates indicate the location of ROS generation. mdpi.com